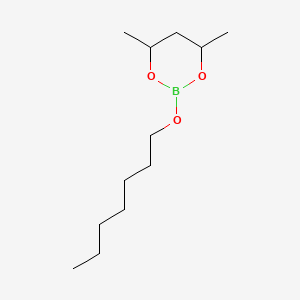
2-(Heptyloxy)-4,6-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H25BO3 It is characterized by a boron atom bonded to an oxygen atom, forming a dioxaborinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane typically involves the reaction of heptyl alcohol with 4,6-dimethyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborinane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: The heptyloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron-containing alcohols and hydrocarbons.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborinane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable adducts. These interactions are crucial for its applications in drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,6-dimethyl-1,3,2-dioxaborinane
- 2-Ethoxy-4,6-dimethyl-1,3,2-dioxaborinane
- 2-Butoxy-4,6-dimethyl-1,3,2-dioxaborinane
Uniqueness
2-Heptyloxy-4,6-dimethyl-1,3,2-dioxaborinane is unique due to its longer heptyloxy chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic or steric properties .
Properties
Molecular Formula |
C12H25BO3 |
|---|---|
Molecular Weight |
228.14 g/mol |
IUPAC Name |
2-heptoxy-4,6-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-4-5-6-7-8-9-14-13-15-11(2)10-12(3)16-13/h11-12H,4-10H2,1-3H3 |
InChI Key |
JJURZGHGBZDTGQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)C)C)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)


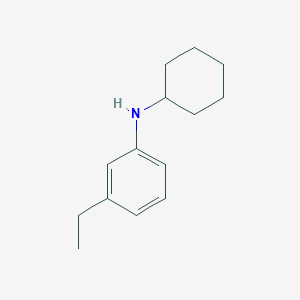
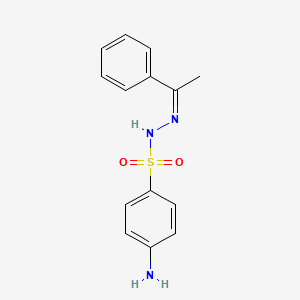
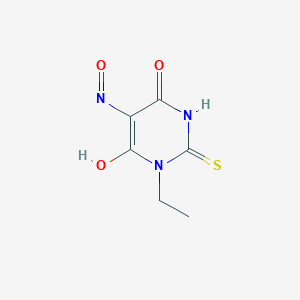
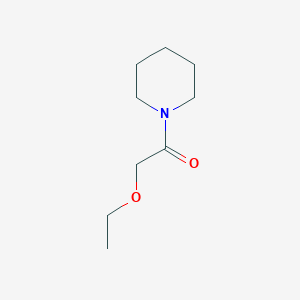

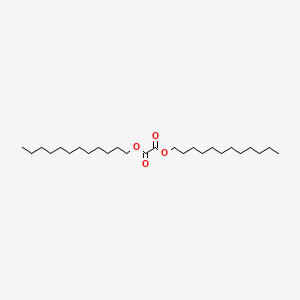
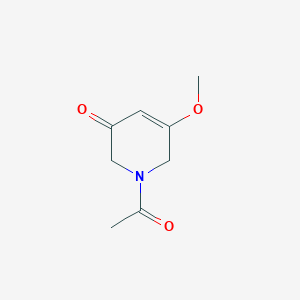
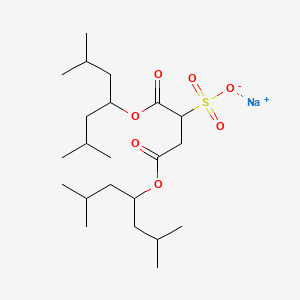
![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)
![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
